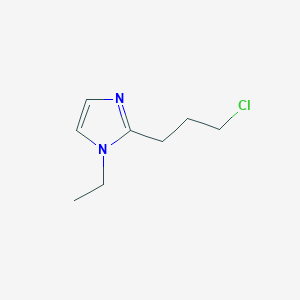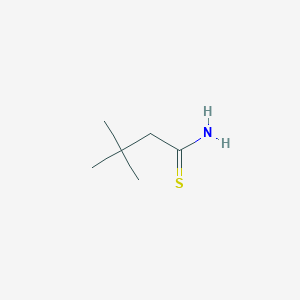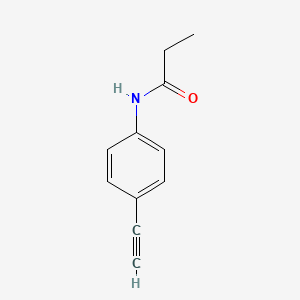
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is an organophosphorus compound that features a phosphonium cation. This compound is known for its utility in organic synthesis, particularly in the Wittig reaction, which is a method used to convert carbonyl compounds into alkenes.
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide can be synthesized by reacting triphenylphosphine with tetrahydrofuran-2-ylmethyl bromide. The reaction typically occurs in a polar organic solvent under controlled temperature conditions to ensure the formation of the phosphonium salt.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
Oxidation: Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide.
Reduction: This compound can also participate in reduction reactions, typically involving reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, cyanides, and amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.
科学研究应用
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the study of phosphonium salts’ interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide exerts its effects involves the formation of a stable phosphonium cation. This cation can interact with various molecular targets, facilitating reactions such as the Wittig reaction. The pathways involved often include nucleophilic attack on the phosphonium center, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Methyltriphenylphosphonium bromide: Another phosphonium salt used in similar reactions.
Triphenylphosphine oxide: A related compound that is often a byproduct in reactions involving phosphonium salts.
Uniqueness
Triphenyl((tetrahydrofuran-2-yl)methyl)phosphonium bromide is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts specific reactivity and stability characteristics. This makes it particularly useful in reactions where other phosphonium salts may not perform as well.
属性
CAS 编号 |
18138-76-6 |
|---|---|
分子式 |
C23H24BrOP |
分子量 |
427.3 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C23H24OP.BrH/c1-4-12-21(13-5-1)25(19-20-11-10-18-24-20,22-14-6-2-7-15-22)23-16-8-3-9-17-23;/h1-9,12-17,20H,10-11,18-19H2;1H/q+1;/p-1 |
InChI 键 |
MTVSGZLQXPBTHM-UHFFFAOYSA-M |
规范 SMILES |
C1CC(OC1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![Methyl (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-(3-nitrophenyl)propanoate](/img/structure/B13157958.png)

